molecular formula C13H14N2O3S B1265620 5-Amino-2-(p-toluidino)benzenesulphonic acid CAS No. 91-31-6

5-Amino-2-(p-toluidino)benzenesulphonic acid

Cat. No. B1265620
CAS RN: 91-31-6
M. Wt: 278.33 g/mol
InChI Key: SFRJKPJFXZQVIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Amino-2-(p-toluidino)benzenesulphonic acid often involves multi-step chemical processes. For example, the synthesis of polyaniline and poly(o-toluidine) doped with p-toluene sulphonic acid through in situ chemical polymerization highlights the complex nature of synthesizing such compounds, showing variability in thermal stability and conductivity based on molecular structure adjustments (Kulkarni & Viswanath, 2004).

Molecular Structure Analysis

The molecular structure of related compounds, such as those synthesized from citrus waste, demonstrates the potential for creating sustainable materials from organic waste. The process involves extracting essential oils from citrus waste and transforming them into useful organic acids, showcasing an innovative approach to material synthesis and the importance of molecular structure in determining the compound's applicability and efficiency (Clark et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 5-Amino-2-(p-toluidino)benzenesulphonic acid derivatives are diverse. One study demonstrates the catalytic isomerization of tetraene steroids using p-toluenesulphonic acid, revealing the impact of solvent systems on reaction outcomes and the synthesis of specific steroid isomers (Liu et al., 1996). This highlights the compound's versatility in facilitating various chemical transformations.

Physical Properties Analysis

The physical properties of derivatives and related compounds provide insights into their potential applications. For instance, the synthesis and characterization of polyaniline and poly(o-toluidine) show differences in thermal stability and electrical conductivity, which are critical for developing advanced materials (Kulkarni & Viswanath, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding capabilities, of 5-Amino-2-(p-toluidino)benzenesulphonic acid and its derivatives are central to their application in synthesis and material development. The study on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by related compounds emphasizes the role of these chemical properties in designing new materials and reactions (Matczak-Jon et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 5-Amino-2-(p-toluidino)benzenesulphonic acid can be synthesized through various methods. For instance, 2,5-diaminobenzenesulphonic acid is produced using 2-amino-5-nitrobenzenesulphonic acid as raw material through iron powder reduction or Pd/C catalytic hydrogenation. This process leads to high purity and yield products, illustrating the compound's versatility in chemical synthesis (Li Wen-xiao, 2007).

Applications in Organic Chemistry

  • Heterocyclization in Organic Synthesis : The compound plays a role in the heterocyclization of 3-aminopropenethioamides, demonstrating its utility in organic synthesis, particularly in the production of 1,4-thiazepines (M. T. Cocco, C. Congiu, V. Onnis, 1995).
  • Formation of Sulphonamides and Related Compounds : Sulphonation reactions involving compounds like 4-chloro-2-aminophenol-5-sulphonic acid are crucial for creating various dyes and sulphonamides. Such compounds are often used in dye manufacturing and pharmaceuticals (J. Gaunt, F. M. Rowe, J. B. Speakman, 2008).

Biological and Medicinal Applications

Environmental Applications

  • Degradation by Microorganisms : Studies on Pseudomonas species have shown their ability to degrade arylsulphonates, such as 5-Amino-2-(p-toluidino)benzenesulphonic acid, which is significant for understanding environmental degradation processes and potential bioremediation applications (R. B. Cain, D. Farr, 1968).

Material Science Applications

  • Polymer Synthesis : The compound is involved in the synthesis of polymers like polyaniline and poly(o-toluidine), which are doped with p-toluene sulphonic acid. Such polymers have applications in electronics and materials science (M. Kulkarni, A. K. Viswanath, 2004).

Analytical Chemistry Applications

  • Fluorescent Visualization : It has been used in reversed phase ion pair chromatography for the indirect fluorescent visualization of aliphatic amines, showcasing its application in analytical chemistry (August A. Gallo, F. Walters, 1986).

Safety And Hazards

5-Amino-2-(p-toluidino)benzenesulphonic acid has a low toxicity profile and is generally considered safe for use in scientific experiments1. However, it should be handled with care as it can cause skin, eye, and respiratory irritation1.


properties

IUPAC Name

5-amino-2-(4-methylanilino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)15-12-7-4-10(14)8-13(12)19(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRJKPJFXZQVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238351
Record name 5-Amino-2-(p-toluidino)benzenesulphonic acid
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Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(p-toluidino)benzenesulphonic acid

CAS RN

91-31-6
Record name 5-Amino-2-[(4-methylphenyl)amino]benzenesulfonic acid
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Record name 5-Amino-2-(p-toluidino)benzenesulphonic acid
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Record name 5-Amino-2-(p-toluidino)benzenesulphonic acid
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Record name 5-amino-2-(p-toluidino)benzenesulphonic acid
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